molecular formula C21H20ClFN4O2 B278210 N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide

N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide

Katalognummer B278210
Molekulargewicht: 414.9 g/mol
InChI-Schlüssel: VUVNVKZSJLLSIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide, also known as BAY 43-9006, is a chemical compound that has been studied for its potential use as an anticancer agent.

Wirkmechanismus

N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide 43-9006 functions as a dual inhibitor of RAF kinase and VEGFR. RAF kinase is a protein that plays a key role in the MAPK/ERK signaling pathway, which is often dysregulated in cancer cells. By inhibiting RAF kinase, N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide 43-9006 can prevent the activation of downstream signaling pathways that promote cancer cell growth and survival. VEGFR is a protein that is involved in angiogenesis, the process by which new blood vessels are formed. By inhibiting VEGFR, N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide 43-9006 can prevent the growth of new blood vessels that are necessary for tumor growth and metastasis.
Biochemical and Physiological Effects:
N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide 43-9006 has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting RAF kinase and VEGFR, it can also inhibit the activity of other proteins involved in cancer cell growth and survival, including PDGFR, c-KIT, and FLT-3. N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide 43-9006 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In terms of physiological effects, N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide 43-9006 can cause side effects such as hypertension, fatigue, and gastrointestinal disturbances.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide 43-9006 in lab experiments is that it has been extensively studied and has a well-understood mechanism of action. This makes it a useful tool for investigating the role of RAF kinase and VEGFR in cancer cell growth and survival. However, one limitation of using N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide 43-9006 in lab experiments is that it can cause side effects that may not be relevant to the specific research question being investigated.

Zukünftige Richtungen

There are several future directions for research on N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide 43-9006. One area of focus is the development of new drugs that target RAF kinase and VEGFR with greater specificity and fewer side effects. Another area of focus is the use of N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide 43-9006 in combination with other drugs to enhance its anticancer activity. Additionally, research is needed to better understand the mechanisms underlying the side effects of N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide 43-9006, and to develop strategies for minimizing these side effects in patients. Finally, further clinical trials are needed to evaluate the efficacy of N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide 43-9006 in treating other types of cancer, and to identify patient populations that may benefit most from this treatment.

Synthesemethoden

N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide 43-9006 is synthesized through a multistep process that involves the reaction of 4-cyano-2-fluoroaniline with 5-chloro-2-(4-propanoylpiperazin-1-yl)phenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with 4-bromo-3-nitrobenzamide, followed by reduction and deprotection to yield N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide 43-9006.

Wissenschaftliche Forschungsanwendungen

N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide 43-9006 has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the activity of several proteins involved in cancer cell growth and survival, including RAF kinase and VEGFR. Clinical trials have been conducted to evaluate the efficacy of N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide 43-9006 in treating various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma.

Eigenschaften

Molekularformel

C21H20ClFN4O2

Molekulargewicht

414.9 g/mol

IUPAC-Name

N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide

InChI

InChI=1S/C21H20ClFN4O2/c1-2-20(28)27-9-7-26(8-10-27)19-6-4-15(22)12-18(19)25-21(29)16-5-3-14(13-24)11-17(16)23/h3-6,11-12H,2,7-10H2,1H3,(H,25,29)

InChI-Schlüssel

VUVNVKZSJLLSIZ-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C3=C(C=C(C=C3)C#N)F

Kanonische SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C3=C(C=C(C=C3)C#N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.